2-Methyl-7-nitroquinolin-4-amine
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Overview
Description
2-Methyl-7-nitroquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-Methyl-7-nitroquinolin-4-amine can be achieved through several methods. One common approach involves the nitration of 2-methylquinoline followed by amination. . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methyl-7-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, resulting in the formation of 2-methyl-7-aminoquinolin-4-amine.
Scientific Research Applications
2-Methyl-7-nitroquinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitroquinolin-4-amine involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures, including DNA. This property is particularly useful in its antimicrobial and anticancer activities, where the compound can induce cell death in harmful microorganisms and cancer cells .
Comparison with Similar Compounds
2-Methyl-7-nitroquinolin-4-amine can be compared with other quinoline derivatives such as:
2-Methylquinoline: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
7-Nitroquinoline: Contains the nitro group but lacks the methyl and amine groups, affecting its biological activity.
4-Aminoquinoline: Contains the amine group but lacks the nitro and methyl groups, which influences its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-methyl-7-nitroquinolin-4-amine |
InChI |
InChI=1S/C10H9N3O2/c1-6-4-9(11)8-3-2-7(13(14)15)5-10(8)12-6/h2-5H,1H3,(H2,11,12) |
InChI Key |
RBIFSCOVTUERHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
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